molecular formula C11H25N3 B3151927 N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine CAS No. 724757-64-6

N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine

Cat. No.: B3151927
CAS No.: 724757-64-6
M. Wt: 199.34 g/mol
InChI Key: PUDVDBBVMUOLCI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine is a polyamine derivative featuring a propane-1,3-diamine backbone substituted with dimethylamine and 1-methylpiperidin-4-yl groups. This compound is structurally characterized by its dual amine functionalities and the incorporation of a cyclic piperidine moiety, which distinguishes it from simpler polyamines.

Properties

IUPAC Name

N',N'-dimethyl-N-(1-methylpiperidin-4-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-13(2)8-4-7-12-11-5-9-14(3)10-6-11/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDVDBBVMUOLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine typically involves the reaction of 1-methylpiperidine with a suitable diamine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into simpler amine derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex compounds through various reactions such as alkylation, acylation, and coupling reactions. The compound's ability to act as a ligand in coordination chemistry allows it to form stable complexes with transition metals, which are crucial for catalysis .

Biological Applications

Pharmacological Research
This compound has been investigated for its potential role in pharmacology. Its structural features suggest that it may interact with neurotransmitter receptors or enzymes, making it a candidate for studies related to neurological disorders or enzyme inhibition. Research indicates that derivatives of this compound could exhibit therapeutic effects, particularly in modulating neurotransmission pathways .

Enzyme Inhibition Studies
this compound has been employed in studies focusing on enzyme inhibition mechanisms. The compound's interaction with specific enzymes can provide insights into metabolic pathways and lead to the development of new inhibitors for therapeutic purposes .

Industrial Applications

Manufacture of Specialty Chemicals
In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals. Its application extends to the production of agrochemicals and other fine chemicals where its unique reactivity can be exploited to create desired products efficiently .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Enzyme Inhibition
  • PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine): PDAT, a tryptamine-derived polyamine, inhibits indolethylamine-N-methyltransferase (INMT) noncompetitively. Its dimethylated amine group enhances inhibitory potency compared to PAT (N-[2-(1H-indol-3-yl)ethyl]propane-1,3-diamine), which lacks methyl groups. This highlights the critical role of N-alkylation in enzyme interaction .
  • N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine: This compound inhibits aminoglycoside-modifying enzymes (e.g., ANT(2′)), demonstrating that dimethylamino-propyl substituents enhance binding to bacterial enzyme targets. The target compound’s piperidine group may similarly modulate enzyme affinity .

Reactivity and Derivatization Potential

  • Condensation with Aldehydes :
    Propane-1,3-diamine derivatives (e.g., 2-PPD, 4-PPD) react with formaldehyde to form Schiff bases, enabling their use as derivatizing agents. The target compound’s dimethyl and piperidine groups may sterically hinder or direct such reactions, affecting product formation .
  • SYBR Green I: A fluorescent dye containing a propane-1,3-diamine backbone modified with benzothiazolium and quinolinyl groups. This illustrates the versatility of propane-1,3-diamine in diverse applications, though the target compound’s piperidine group may limit intercalation properties .

Physicochemical and Functional Properties

Compound Key Substituents Notable Properties/Applications Reference
Target Compound Dimethyl, 1-methylpiperidin-4-yl Potential enzyme inhibition, drug delivery
PDAT Indolylethyl, dimethyl INMT inhibition
4-PPD 4-Pyridylmethyl FA derivatization
DENSPM Bis-ethylaminopropyl Anticancer activity
N-Cyclohexyl-Dimethylamino-Propyl Cyclohexyl, dimethylamino-propyl ANT(2′) inhibition
  • Molecular Recognition: Host-guest studies with bis(acridino)-crown ethers show that propane-1,3-diamine derivatives form stable complexes via hydrogen bonding and cation-π interactions. The target compound’s dimethyl groups could modulate such interactions .

Biological Activity

N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine is a compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C11H25N3
  • Molar Mass: 199.34 g/mol
  • CAS Number: 724757-64-6
  • Hazard Classification: Irritant

The compound features a piperidine ring and a diamine functional group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-4-piperidone with dimethylamine under specific conditions:

Step Details
Temperature Moderate (50-70°C)
Solvent Ethanol or methanol
Catalyst Palladium on carbon (Pd/C)

Biological Activity

Research indicates that this compound interacts with various biological targets, which can lead to significant pharmacological effects:

  • Receptor Modulation:
    • The compound has been shown to modulate neurotransmitter receptors, potentially affecting signal transduction pathways.
    • It may interact selectively with certain receptors, influencing their activity and downstream effects.
  • Enzyme Inhibition:
    • Studies have demonstrated that this compound can inhibit specific enzymes, altering metabolic pathways.
    • For instance, it has shown potential in inhibiting topoisomerase II, which is crucial for DNA replication and repair processes .
  • Cytotoxicity:
    • Preliminary studies have indicated moderate cytotoxic effects against cancer cell lines such as Hep-G2, suggesting its potential as an anticancer agent .
    • The compound's structure allows for interactions that may lead to apoptosis in cancer cells.

The mechanism through which this compound exerts its biological effects includes:

  • Binding Affinity: The compound exhibits significant binding affinity to various receptors and enzymes, which can be evaluated through molecular docking studies.

    For example:
    • Binding energy calculations show interactions with residues in the active site of topoisomerase II, indicating a potential pathway for therapeutic intervention .

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds and their implications:

  • Anticancer Activity:
    • A study on similar piperidine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines at varying concentrations. The IC50 values were evaluated to quantify the potency of these compounds .
  • Structure-Activity Relationship (SAR):
    • Research into the SAR of related compounds has revealed that modifications to the piperidine ring or diamine groups can enhance or diminish biological activity. This highlights the importance of structural features in determining efficacy .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct characteristics that influence their biological activities:

Compound Name Molecular Formula Key Features
N,N-Diethyl-N'-(1-methyl-piperidin-4-YL)-propane-1,3-diamineC13H29N3Applied in enzyme inhibition studies
Trimethyl-N'-piperidin-4-YL-propane-1,3-diamineC14H33N3Involved in N-alkylation reactions

Q & A

Q. What are the optimal synthetic routes for N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine, and how is purity ensured?

The synthesis typically involves alkylation of 1-methylpiperidin-4-amine with propane-1,3-diamine derivatives, followed by dimethylation using methyl iodide under basic conditions (e.g., K₂CO₃). Reactions are conducted in polar aprotic solvents like dichloromethane at reflux. Purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to validate structural integrity .

Q. How is the structural configuration of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving 3D configurations. For amorphous samples, 2D NMR techniques (COSY, HSQC) elucidate connectivity, while FT-IR confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular formula validation .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

The compound is hygroscopic and requires storage under inert atmosphere (N₂/Ar). Solubility profiles: highly soluble in polar solvents (MeOH, DMSO), sparingly in water. pKa values (predicted via ChemAxon): ~9.5 (tertiary amine) and ~10.2 (secondary amine), influencing protonation states in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, serum proteins). A meta-analysis approach is recommended:

  • Standardize assays (e.g., fixed IC50 measurement protocols).
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
  • Compare with structurally analogous compounds (e.g., N,N-dimethylpiperidin-4-amine derivatives) to isolate substituent effects .

Q. What computational strategies are effective in predicting its interaction with biological targets?

Molecular docking (AutoDock Vina, Glide) with homology-modeled receptors (e.g., GPCRs) identifies potential binding pockets. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. QSAR models trained on piperidine-based analogs predict ADMET properties, prioritizing candidates for in vitro testing .

Q. How does the compound behave as a ligand in coordination chemistry, and what metal complexes are feasible?

The tertiary and secondary amines act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺). Synthesis of Cu(II) complexes involves refluxing the ligand with Cu(NO₃)₂ in ethanol, yielding octahedral geometries confirmed by UV-Vis (d-d transitions) and EPR. Stability constants (log K) are determined via potentiometric titrations. Such complexes show potential in catalytic oxidation studies .

Q. What experimental designs mitigate challenges in studying its enzyme inhibition mechanisms?

  • Use stopped-flow kinetics to capture rapid binding events.
  • Isotope labeling (¹⁵N/¹³C) tracks ligand-enzyme interaction pathways via NMR.
  • Competitive inhibition assays with fluorescent substrates (e.g., FITC-labeled analogs) quantify Ki values under varying pH/temperature conditions .

Comparative and Methodological Focus

Q. How does modifying the propane-1,3-diamine chain length impact biological activity?

A systematic comparison with ethane-1,2-diamine (shorter chain) and butane-1,4-diamine (longer chain) analogs reveals:

  • Chain Length vs. Bioactivity : Longer chains enhance membrane permeability but reduce target specificity.
  • Synthetic Accessibility : Ethane derivatives require milder methylation conditions (e.g., dimethyl sulfate vs. methyl iodide). Tabulated data from cytotoxicity assays (e.g., against HeLa cells) highlight EC50 differences (Table 1) .
Chain LengthEC50 (μM)LogP
Ethane-1,212.31.2
Propane-1,38.71.8
Butane-1,415.92.4

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS identify major degradants. For example, oxidation with H₂O₂ generates N-oxide derivatives (m/z +16), resolved via UPLC-PDA. Accelerated stability studies (40°C/75% RH) over 6 months guide storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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